1,4-Oxazocan-5-one

Description

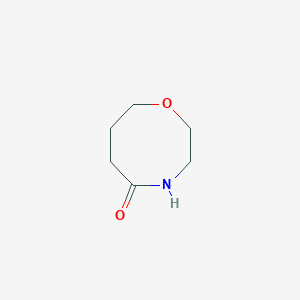

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1,4-oxazocan-5-one |

InChI |

InChI=1S/C6H11NO2/c8-6-2-1-4-9-5-3-7-6/h1-5H2,(H,7,8) |

InChI Key |

IDBCRKJUTQYOKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NCCOC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Oxazocan 5 One and Its Analogues

Classical and Modern Ring-Forming Reactions for Oxazocanes

The formation of the eight-membered oxazocane ring is the key challenge in the synthesis of 1,4-Oxazocan-5-one. The construction of such medium-sized rings is often disfavored due to high activation barriers arising from torsional strain and unfavorable transannular interactions. scienceopen.com

The synthesis of eight-membered rings requires carefully designed strategies to overcome the inherent entropic and enthalpic barriers. scienceopen.com Intramolecular cyclization of a linear precursor is the most direct approach. To favor the desired intramolecular reaction over competing intermolecular polymerization, reactions are typically carried out under high-dilution conditions.

A relevant example is the catalyst-free synthesis of scienceopen.comnih.govoxazocane-5,8-diones, which are close analogues of the target molecule. researchgate.netnih.gov This was achieved through the direct cyclization of 2-substituted aminoethanols with divinyl succinate, demonstrating a simple and effective method for creating these eight-membered heterocycles. researchgate.netnih.gov While this specific reaction yields a dione, the underlying principle of intramolecular cyclization of a suitably functionalized linear precursor is directly applicable.

The formation of the C-N amide bond in the final ring-closing step is a macrocyclization reaction, specifically a macrolactamization. imperial.ac.uk This transformation is a cornerstone of peptide and macrocycle synthesis. imperial.ac.ukrsc.org The success of such a cyclization depends heavily on the choice of coupling reagents and reaction conditions designed to promote the intramolecular pathway.

Key strategies include:

Activation of the Carboxylic Acid : The linear amino acid precursor is treated with a coupling reagent to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the distal amine.

High Dilution : As mentioned, performing the reaction at very low concentrations kinetically favors the intramolecular cyclization over intermolecular oligomerization.

Table 2: Selected Macrocyclization Methods Applicable to this compound Synthesis

| Method | Activating Agent | Key Features |

| Carbodiimide Method | DCC (dicyclohexylcarbodiimide) or EDC (a water-soluble carbodiimide) | Widely used, but can lead to racemization and formation of N-acylurea byproducts. |

| Active Ester Method | N-Hydroxysuccinimide (NHS) or Pentafluorophenol (PFP) | The amino acid is pre-activated as an ester, which then cleanly reacts with the amine. |

| Phosphonium Salt Reagents | BOP, PyBOP, HBTU | Highly efficient and fast-acting coupling reagents that suppress side reactions and racemization. |

| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride | A powerful method, particularly for forming macrolactones, but also effective for macrolactams. |

The application of these methods has been instrumental in the synthesis of numerous macrocyclic kinase inhibitors and other complex natural products, highlighting their robustness and versatility. scienceopen.com

Phosphine-mediated reactions represent a powerful tool in modern organic synthesis, often proceeding with high efficiency under mild conditions. researchgate.net The strong oxophilicity of phosphines is a key driving force in many of these transformations. researchgate.net For the synthesis of oxazocine and related heterocycles, reactions involving azides are particularly prominent.

An efficient method for synthesizing 1,5-oxazocine-based sugar hybrids utilizes a tandem reaction mediated by tributylphosphine (B147548) starting from deoxysugar azides. A plausible phosphine-mediated route to this compound could involve an intramolecular Staudinger ligation. In this proposed pathway, a linear precursor containing a terminal azide (B81097) and an ester functionality would be used. The azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form an aza-ylide intermediate. This nucleophilic intermediate then attacks the intramolecular ester group, leading to cyclization and formation of the eight-membered lactam ring with the extrusion of phosphine oxide. nih.gov This strategy avoids the need for pre-activation of the carboxylic acid and often proceeds under neutral and mild conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is critical for developing sustainable, cost-effective, and environmentally benign processes. sjp.ac.lk Key tenets of green chemistry, including maximizing atom economy, utilizing safer solvents, and minimizing derivatization steps, are increasingly being incorporated into modern synthetic strategies for heterocyclic compounds. mdpi.comresearchgate.net

Ring-Closing Metathesis (RCM) represents another powerful and atom-economical tool for the synthesis of cyclic compounds, including medium-sized rings. organic-chemistry.orgwikipedia.org This method typically uses ruthenium-based catalysts to form a cycloalkene from a diene precursor, with the only byproduct being volatile ethylene. wikipedia.org The functional group tolerance of modern Grubbs-type catalysts makes RCM a versatile option for constructing the unsaturated backbone of this compound analogues, which can then be hydrogenated if desired. organic-chemistry.org

The table below compares conceptual synthetic strategies for eight-membered rings based on their potential for atom economy and efficiency.

| Synthetic Strategy | Principle | Key Advantages for Atom Economy | Potential Byproducts |

|---|---|---|---|

| Intramolecular Cyclization (Catalyst-Free) | Direct bond formation within a single precursor molecule without a catalyst. researchgate.net | Theoretically 100% atom economy; no catalyst waste. researchgate.net | Small molecules from condensing groups (e.g., H₂O). |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene. wikipedia.org | High convergence; forms a stable, volatile byproduct. wikipedia.org | Ethylene (gas); catalyst residues. drughunter.com |

| Transition-Metal-Catalyzed Intramolecular Cyclization | Use of metals (e.g., Pd, Cu) to facilitate ring closure. mdpi.com | Enables difficult ring formations under mild conditions. | Catalyst residues; ligand waste. mdpi.com |

| Multi-component Reactions (MCRs) | Three or more reactants combine in a single step. nih.gov | High step-economy and convergence; reduces purification steps. | Dependent on specific reaction stoichiometry. |

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional volatile organic compounds (VOCs) contribute to environmental pollution and pose safety hazards. gaspublishers.com Green chemistry encourages the use of sustainable alternatives. researchgate.netnih.gov

Examples of green solvents with potential application in this compound synthesis include:

Water : As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many reactions. mdpi.comgaspublishers.com Its use can facilitate unique reactivity and simplify product isolation.

Ionic Liquids (ILs) : These are organic salts with low melting points that can act as both solvents and catalysts. mdpi.comresearchgate.net Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to VOCs. nih.gov

Deep Eutectic Solvents (DESs) : Formed from a mixture of hydrogen bond donors and acceptors, DESs are often biodegradable, non-toxic, and inexpensive. researchgate.netgaspublishers.com They share many of the beneficial properties of ionic liquids.

Solvent-Free Conditions : Conducting reactions without a solvent, often using grinding or microwave irradiation, represents the ideal green scenario, minimizing solvent waste entirely. sjp.ac.lkscirp.org

While specific examples of these solvents being used for this compound are not yet prevalent in the literature, their successful application in the synthesis of other nitrogen and oxygen-containing heterocycles suggests their viability. mdpi.comnih.govscirp.org

Biocatalysis offers a powerful green alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature and pH) in aqueous media, exhibit high chemo-, regio-, and stereoselectivity, and can significantly reduce the need for protecting groups. nih.govmdpi.com

The enzymatic synthesis of β-lactam antibiotics using enzymes like Penicillin G acylase is a well-established industrial process. nih.govmdpi.comnih.gov This enzyme catalyzes the acylation of an amine, a key step in forming the amide bond. Given the structural analogy between β-lactams and the lactam moiety in this compound, a similar enzymatic strategy could be envisioned. Such a process could involve the enzyme-catalyzed intramolecular cyclization of a suitable γ-aminoethoxy-acetic acid derivative, potentially offering high yields and excellent enantioselectivity in a single, clean step. Research has shown that conducting enzymatic syntheses in frozen media can sometimes lead to higher yields compared to reactions in solution. nih.gov

Minimizing the use of protecting groups is another key principle of green chemistry, as their application and subsequent removal add steps, consume reagents, and generate waste. The development of chemoselective methodologies that can distinguish between different functional groups obviates the need for protection/deprotection sequences. The catalyst-free synthesis of sjp.ac.lkresearchgate.netoxazocane-5,8-dione is an example of a protecting-group-free synthesis, as the reaction proceeds directly with the free aminoethanol substrate. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. mdpi.com Consequently, the development of stereoselective methods to produce chiral this compound derivatives is a significant synthetic goal.

A highly effective diastereoselective approach to eight-membered aza-lactones, including the this compound core, has been developed via the intramolecular esterification of C-3 functionalized azetidin-2-ones (β-lactams). researchgate.net This method utilizes a copper-promoted, single-pot reaction that proceeds with high diastereoselectivity, avoiding the use of expensive transition metals or high-boiling solvents. researchgate.net The stereochemistry of the final product is controlled by the stereocenters present in the β-lactam precursor.

The table below summarizes the results from this diastereoselective synthesis of various eight-membered aza-lactones.

| Entry | β-Lactam Precursor Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | 4-MeO-Ph | 8-(4-Methoxyphenyl)-7-azido-1,4-oxazocan-5-one | 80 | >99:1 |

| 2 | 4-F-Ph | 8-(4-Fluorophenyl)-7-azido-1,4-oxazocan-5-one | 82 | >99:1 |

| 3 | 4-Cl-Ph | 8-(4-Chlorophenyl)-7-azido-1,4-oxazocan-5-one | 85 | >99:1 |

| 4 | Ph | 8-Phenyl-7-azido-1,4-oxazocan-5-one | 78 | >99:1 |

| 5 | 2-Naphthyl | 8-(Naphthalen-2-yl)-7-azido-1,4-oxazocan-5-one | 75 | >99:1 |

Beyond diastereoselective methods, enantioselective strategies are crucial for accessing specific enantiomers. These include:

Asymmetric Catalysis : This involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Chiral phosphoric acids and transition metal complexes with chiral ligands are powerful tools for various asymmetric transformations that could be adapted for the synthesis of chiral this compound. beilstein-journals.orgrsc.org

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to an achiral substrate to direct a subsequent reaction, after which it is removed. nih.gov This approach could be used to control the stereochemistry during the formation of the oxazocane ring or the introduction of substituents.

These advanced stereoselective methodologies provide a pathway to novel, structurally complex, and chirally pure this compound analogues for further investigation.

Chemical Reactivity and Mechanistic Investigations of 1,4 Oxazocan 5 One

Ring Expansion and Contraction Reactions Involving Oxazocane Systems

Ring expansion and contraction reactions are fundamental transformations in heterocyclic chemistry, often driven by the desire to access more stable ring sizes or to introduce new functionalities. wikipedia.org For a 1,4-oxazocan-5-one system, both expansion to larger rings and contraction to smaller, more common five- or six-membered rings are theoretically plausible.

Ring Expansion: Ring expansion reactions often proceed through the formation of a carbocation intermediate adjacent to the ring, which then undergoes rearrangement. youtube.comku.edu For instance, a Tiffeneau-Demjanov-type rearrangement could be envisioned if a primary amine were present on a substituent at a strategic position. mdpi.com Another possibility involves the insertion of a carbon atom, for example, via a Wolff rearrangement of a diazoketone derivative. libretexts.org

Ring Contraction: Conversely, ring contraction could be achieved through various mechanisms, such as the Favorskii rearrangement if an α-halo substituent were introduced adjacent to the carbonyl group. harvard.edu Cationic rearrangements, similar to a pinacol (B44631) rearrangement, could also facilitate ring contraction if a diol functionality were present on the oxazocane ring. wikipedia.orglibretexts.org These reactions are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. ku.edu

| Rearrangement Type | Potential Precursor | Expected Outcome | Driving Force |

| Ring Expansion | |||

| Tiffeneau-Demjanov | Aminomethyl-1,4-oxazocan-5-one | 1,4-Oxazononan-5-one derivative | Formation of a more stable ring |

| Wolff Rearrangement | α-Diazoacyl-1,4-oxazocan-5-one | Substituted 1,4-oxazononan-5-one | Ketene intermediate formation |

| Ring Contraction | |||

| Favorskii Rearrangement | 6-Halo-1,4-oxazocan-5-one | Cyclopentanecarboxylic acid derivative | Formation of a cyclopropanone (B1606653) intermediate |

| Pinacol-type Rearrangement | 6,7-Dihydroxy-1,4-oxazocan-5-one | Substituted piperidine (B6355638) or pyrrolidine | Carbocation stability/Ring strain relief |

Functional Group Transformations within the this compound Scaffold

The this compound structure contains a secondary amine, a carbonyl group (as part of a lactam), and an ether linkage, all of which are amenable to a variety of functional group interconversions.

The nitrogen atom of the lactam can undergo N-alkylation or N-acylation under appropriate basic conditions. The carbonyl group itself is a key site for transformations. For instance, reduction of the lactam carbonyl, typically with strong reducing agents like lithium aluminum hydride, would yield the corresponding 1,4-oxazocane. The ether linkage, while generally stable, could be cleaved under harsh acidic conditions.

| Functional Group | Reaction Type | Reagents | Expected Product |

| Amine (N-H) | N-Alkylation | Alkyl halide, Base | N-Alkyl-1,4-oxazocan-5-one |

| Amine (N-H) | N-Acylation | Acyl chloride, Base | N-Acyl-1,4-oxazocan-5-one |

| Carbonyl (C=O) | Reduction | LiAlH₄ | 1,4-Oxazocane |

| Carbonyl (C=O) | Thionation | Lawesson's reagent | 1,4-Oxazocan-5-thione |

| Ether (-O-) | Cleavage | HBr, HI | Ring-opened amino acid derivative |

Reaction Mechanisms and Intermediates in this compound Derivatization

The derivatization of this compound would proceed through well-established reaction mechanisms. For example, nucleophilic acyl substitution at the carbonyl carbon is a probable pathway for reactions involving nucleophiles. The mechanism would involve the formation of a tetrahedral intermediate, followed by the departure of a leaving group if one is present, or protonation to yield an addition product.

Alpha-substitution reactions at the carbon adjacent to the carbonyl (the α-carbon) could proceed via an enolate intermediate under basic conditions or an enol intermediate under acidic conditions. libretexts.org The formation of this intermediate is key to reactions such as halogenation or alkylation at the α-position.

Nucleophilic and Electrophilic Reactivity Profiles of the Oxazocane Ring

The reactivity of the this compound ring is dictated by the electrophilic and nucleophilic sites within its structure.

Nucleophilic Character: The primary nucleophilic sites are the nitrogen atom of the lactam and the oxygen atom of the ether linkage. The nitrogen, after deprotonation, becomes a potent nucleophile for alkylation or acylation reactions. The carbonyl oxygen can also act as a nucleophile, particularly in its enol or enolate form. libretexts.org

Electrophilic Character: The most significant electrophilic site is the carbonyl carbon of the lactam. This carbon is susceptible to attack by a wide range of nucleophiles. The α-carbon to the carbonyl can also act as an electrophile in conjugate addition reactions if an α,β-unsaturated derivative is formed.

| Site | Reactivity | Exemplary Reaction | Attacking Species |

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Addition/Substitution | Grignard reagents, Organolithiums, Hydrides |

| Lactam Nitrogen | Nucleophilic | N-Alkylation | Electrophiles (e.g., Alkyl halides) |

| α-Carbon | Nucleophilic (as enolate) | α-Alkylation | Electrophiles (e.g., Alkyl halides) |

| Ether Oxygen | Nucleophilic | Protonation | Acids |

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 1,4-Oxazocan-5-one Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. For derivatives of this compound, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques are employed to assign the specific chemical environment of each atom in the eight-membered ring. researchgate.net

Proton NMR provides information about the number of different types of protons and their neighboring environments. In a typical this compound ring, distinct signals are expected for the methylene (-CH₂-) groups adjacent to the nitrogen atom, the oxygen atom, and the carbonyl group.

The protons on the carbon alpha to the amide nitrogen (C8-H) are typically observed in the range of 3.0–3.5 ppm. The protons on the carbon adjacent to the ring oxygen (C3-H) would appear in a similar region, while the C2-H protons, also next to the oxygen, are expected around 3.5–4.5 ppm. The methylene groups at positions C6 and C7, being further from the electron-withdrawing groups, would resonate at higher fields (further upfield). The exact chemical shifts are influenced by the ring's conformation and any substituents present. uan.mxresearchgate.net

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity (Typical) |

|---|---|---|

| C2-H₂ | ~3.5 - 4.5 | Triplet |

| C3-H₂ | ~3.0 - 3.8 | Triplet |

| C6-H₂ | ~2.0 - 2.8 | Multiplet |

| C7-H₂ | ~1.8 - 2.5 | Multiplet |

| C8-H₂ | ~3.0 - 3.5 | Triplet |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the presence of heteroatoms and a carbonyl group, the carbon signals in this compound are spread over a wide chemical shift range. The most downfield signal belongs to the carbonyl carbon (C5) of the lactam, typically appearing in the 170–180 ppm region. uan.mxresearchgate.net

The carbons bonded to the oxygen (C2 and C3) are expected in the 60–80 ppm range, while the carbon adjacent to the nitrogen (C8) would be found around 40-55 ppm. The remaining aliphatic carbons (C6 and C7) resonate at higher fields, typically between 20–40 ppm. uan.mxresearchgate.net The presence of chemically equivalent carbons, which can occur due to molecular symmetry or rapid conformational changes, may result in fewer signals than the total number of carbon atoms. masterorganicchemistry.com

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~65 - 80 |

| C3 | ~60 - 75 |

| C5 (C=O) | ~170 - 180 |

| C6 | ~25 - 40 |

| C7 | ~20 - 35 |

| C8 | ~40 - 55 |

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H2/H3, H6/H7, and H7/H8, establishing the connectivity of the methylene groups within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC is used to definitively assign which protons are bonded to which carbons in the heterocyclic ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In the context of this compound, HMBC would show crucial correlations from the protons on C6 and C8 to the carbonyl carbon (C5), confirming the position of the lactam functionality within the eight-membered ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound based on its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental formula of the parent molecule with high accuracy. core.ac.uk

For this compound (C₆H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 129.0790 u. The fragmentation pattern under techniques like Collision-Induced Dissociation (CID) can reveal key structural information. Common fragmentation pathways for cyclic amides and ethers include: miamioh.edu

Alpha-cleavage: Breakage of the bonds adjacent to the heteroatoms (nitrogen and oxygen) or the carbonyl group.

Amide Bond Cleavage: The C-N or C-C=O bonds of the lactam can break, leading to characteristic fragment ions. core.ac.uk

Loss of Small Molecules: Neutral molecules such as CO, H₂O, or ethylene can be eliminated.

A plausible fragmentation for this compound could involve an initial cleavage at the amide bond, followed by further fragmentation of the resulting open-chain ion. The analysis of these fragmentation patterns helps to confirm the presence of the oxazocane lactam core. core.ac.ukresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com They are excellent for identifying the functional groups present in a sample. nih.govmdpi.com For this compound, the most characteristic vibrational bands would be associated with the amide and ether functionalities.

Amide Group: A strong, sharp absorption band for the carbonyl (C=O) stretch is expected in the IR spectrum, typically in the region of 1650–1690 cm⁻¹. This band is a key diagnostic feature for the lactam ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the amide group usually appears in the 1200–1350 cm⁻¹ range.

C-O-C Stretch: The asymmetric stretching of the ether linkage is typically a strong, prominent band in the IR spectrum, found around 1070–1150 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations are observed in the 2850–3000 cm⁻¹ region.

Raman spectroscopy often provides complementary information. While the polar C=O and C-O bonds give strong IR signals, less polar bonds may be more prominent in the Raman spectrum. sci-hub.stresearchgate.net Differences in the spectra between solid-state samples can also indicate the presence of different crystalline forms, or polymorphs. americanpharmaceuticalreview.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₂) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Amide (Lactam) | 1650 - 1690 | Strong |

| C-N Stretch | Amide | 1200 - 1350 | Medium |

| C-O-C Stretch | Ether | 1070 - 1150 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For cyclic compounds, particularly medium-sized rings like the eight-membered this compound, XRD is crucial for establishing the ring's preferred conformation. Eight-membered rings are highly flexible and can adopt several low-energy conformations. rsc.org Common conformations for cyclooctane and its derivatives include the boat-chair, twist-boat-chair, and crown forms. researchgate.net The presence of the planar amide group and the oxygen heteroatom within the this compound ring will significantly influence which conformation is adopted in the solid state. XRD analysis would reveal this preferred geometry, providing invaluable insight into the molecule's steric and electronic properties. acs.org

Complementary Advanced Characterization Techniques for this compound

While core spectroscopic techniques like NMR and mass spectrometry provide the fundamental framework for the molecular structure of this compound, a deeper understanding of its electronic properties, thermal stability, and solid-state morphology requires the application of complementary advanced characterization methods. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, thermal analysis, and electron microscopy offer valuable insights into the molecule's behavior and characteristics beyond its basic connectivity.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the amide group (-C(=O)-N-). The UV-Vis spectrum is expected to show absorption bands corresponding to n → π* and π → π* electronic transitions associated with the carbonyl and nitrogen lone pair electrons of the lactam ring.

The n → π* transition is typically weaker and occurs at a longer wavelength, while the more intense π → π* transition appears at a shorter wavelength. The exact position and intensity of these absorption maxima can be influenced by the solvent environment. Studies on similar lactams, such as ε-caprolactam, show a characteristic absorption peak in the ultraviolet region around 215-220 nm. researchgate.netresearchgate.net The interaction between the carbonyl group and the nitrogen lone pair in the amide bond is the primary determinant of its electronic absorption properties. acs.org The absorption spectrum of the penicillin G-TEM-1 system, which involves a β-lactam, was notably different from the spectra of the individual components, indicating the formation of a new complex and demonstrating how UV-Vis can detect interactions. nih.gov

Table 1: Representative UV-Vis Absorption Data for Lactam Chromophores

| Compound Class | Chromophore | Typical Transition | Expected λmax (nm) | Solvent Effects |

|---|---|---|---|---|

| Cyclic Amides (Lactams) | -C(=O)-N- | n → π* | ~210 - 230 | Hypsochromic (blue) shift in polar solvents |

Note: The data in this table are representative values for the amide chromophore found in lactams and are intended to be illustrative for this compound.

Thermal Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, melting point, and decomposition profile of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal the temperature at which the compound begins to decompose. The analysis of heterocyclic compounds often shows that thermal stability is significant, with decomposition occurring at temperatures above 250°C in many cases. mdpi.com The decomposition may occur in single or multiple steps, and the profile can change depending on the atmosphere (e.g., inert nitrogen or oxidative air). mdpi.commdpi.com For polyamides, which contain repeating amide linkages similar to the lactam in this compound, TGA confirms that thermal stability can be high. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions. A sharp endothermic peak in the DSC thermogram for this compound would indicate its melting point. The melting temperature of polyamides is known to be related to the density of amide groups. hitachi-hightech.com DSC can also reveal other thermal events, such as glass transitions or crystallization, which are critical for understanding the material's solid-state properties. DSC complements TGA by identifying the energy changes associated with the mass loss events observed in TGA. youtube.com

Table 2: Illustrative Thermal Analysis Data for Heterocyclic Compounds

| Analysis Type | Parameter | Representative Value (°C) | Atmosphere | Information Gained |

|---|---|---|---|---|

| TGA | Onset of Decomposition (Td) | 250 - 350 | Nitrogen/Air | Thermal stability range |

| DSC | Melting Point (Tm) | 150 - 220 | Nitrogen | Purity and solid-liquid phase transition |

Note: These values are illustrative, based on general findings for stable heterocyclic molecules and polyamides, and represent potential expected ranges for this compound. mdpi.comhitachi-hightech.com

Electron Microscopy

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology, particle size, and crystal structure of solid materials at the micro- and nanoscale. While not used for elucidating the primary molecular structure, electron microscopy provides crucial information about the supramolecular arrangement of this compound in its solid state.

If this compound is a crystalline solid, SEM could be used to visualize the shape and surface features of its crystals. TEM, with its higher resolution, could provide insights into the crystal lattice and identify any defects. A significant challenge in imaging organic molecules with electron microscopy is their sensitivity to the electron beam, which can cause damage to the sample. researchgate.net Therefore, low-dose techniques are often employed. researchgate.net Recent advancements have even made it possible to image individual small organic molecules and distinguish between different light elements like carbon and nitrogen under specific conditions. wiley.com For organic heterostructures, TEM can be a powerful tool to characterize the material if suitable methods are applied to account for the radiation-sensitive nature of the samples. acs.org The use of electron microscopy can trace the evolution of reagent particles during a chemical reaction, offering a unique view of transformations in a material. labmanager.comwiley.com

Computational and Theoretical Studies on 1,4 Oxazocan 5 One

Conformational Analysis and Energy Landscapes

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It relies on force fields, which are sets of parameters and functions that define the potential energy of a molecule based on its atomic coordinates. researchgate.netnih.gov Force fields like AMBER, CHARMM, and OPLS are widely used to perform conformational searches and calculate the energies of different conformers, making them suitable for large systems and long simulations. schrodinger.com

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. wustl.edunih.gov An MD simulation provides a trajectory that shows how the molecule's conformation changes, allowing for the exploration of its energy landscape. plos.org This technique can identify the most populated conformational states and the pathways for transitioning between them. nih.gov For 1,4-Oxazocan-5-one, MD simulations would reveal the predominant shapes the ring adopts in solution, such as various boat-chair, crown, and twist-boat forms.

Table 1: Illustrative Population of this compound Conformers from a Hypothetical MD Simulation (Note: This data is for illustrative purposes to show typical output from an MD study.)

| Conformer Family | Population (%) | Average Dihedral Angle (O1-C2-N3-C4) |

| Boat-Chair (BC) | 45% | -85° |

| Twist-Chair-Chair (TCC) | 25% | 70° |

| Crown | 15% | 110° |

| Twist-Boat (TB) | 10% | 45° |

| Other | 5% | Variable |

While MM and MD are excellent for exploring conformational space, Quantum Chemical (QC) methods provide more accurate energy calculations. mdpi.com Methods like Density Functional Theory (DFT) and ab initio calculations solve the Schrödinger equation to describe the electronic structure of the molecule. qulacs.orgbeilstein-journals.org These methods are computationally more intensive but yield more reliable geometric parameters and relative energies.

Typically, the low-energy conformers identified through MM/MD simulations are used as starting points for optimization with QC methods. nih.gov This two-step approach combines the efficient sampling of MD with the accuracy of DFT. A DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would provide refined geometries and a more accurate ranking of the stability of the different conformers of this compound. physchemres.orgphyschemres.org

Table 2: Illustrative Relative Energies of this compound Conformers from Hypothetical DFT Calculations (Note: This data is for illustrative purposes.)

| Conformer | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G(d,p)) |

| Boat-Chair (BC) | 0.00 |

| Twist-Chair-Chair (TCC) | 1.25 |

| Twist-Boat (TB) | 2.10 |

| Crown | 3.50 |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods can predict regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into how it will interact with other reagents.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions. wikipedia.orgethz.ch It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and location of these orbitals are key indicators of reactivity.

For this compound, the HOMO would likely be localized on the lone pairs of the ether oxygen and the amide nitrogen, making these sites nucleophilic. The LUMO is expected to be the π* antibonding orbital of the carbonyl (C=O) group, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

Table 3: Hypothetical FMO Properties of this compound (Note: This data is for illustrative purposes.)

| Property | Value (eV) | Description |

| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | +1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.3 | Indicator of chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deelsevier.com It provides a color-coded guide to the charge distribution, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netlibretexts.org

For this compound, an MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen atom due to its lone pairs. A region of positive potential (blue) would be anticipated around the amide N-H proton (if unsubstituted) and the electrophilic carbonyl carbon. This visualization clearly identifies the sites for hydrogen bonding and nucleophilic or electrophilic attack. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction pathway. This helps to determine the feasibility of a proposed mechanism and predict reaction rates.

For this compound, a key reaction of interest would be the hydrolysis of the internal amide (lactam) bond, which would lead to the opening of the eight-membered ring. Computational studies, likely using DFT, could model this reaction under acidic or basic conditions. The calculations would identify the transition state structures for the nucleophilic attack on the carbonyl carbon and subsequent bond-breaking steps. Hybrid QM/MM methods could also be employed to study such reactions in an explicit solvent environment, providing a more realistic model of the reaction conditions. scifiniti.commpg.de

Lack of Published

A thorough review of available scientific literature reveals a significant gap in computational and theoretical research specifically focused on the chemical compound This compound . Consequently, the development of a detailed article on its Structure-Activity Relationship (SAR) from a theoretical perspective, as outlined, is not feasible at this time due to the absence of published research findings and data.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They explore the relationship between the chemical structure of a molecule and its biological activity. ethz.ch Computational and theoretical methods, such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Density Functional Theory (DFT) calculations, are crucial tools in modern SAR investigations. nih.govnih.govmdpi.comnih.gov These methods allow scientists to predict the activity of new compounds, understand their interaction with biological targets at a molecular level, and design more potent and selective molecules. icm.edu.pleurekaselect.comrsc.org

For many heterocyclic compounds, extensive computational studies have been conducted to elucidate their SAR. For instance, research on oxadiazole, oxazolidinone, and diazepane derivatives has provided valuable insights into their potential as therapeutic agents. nih.govnih.govnih.gov These studies often involve creating molecular models, calculating various electronic and steric descriptors, and correlating them with experimental biological data to build predictive models. ej-chem.org Conformational analysis is also a critical component, as the three-dimensional shape of a molecule is paramount to its biological function. ethz.chnih.gov

Despite the application of these powerful computational tools to a wide array of chemical structures, This compound has not been the subject of such detailed theoretical investigations according to publicly accessible scientific databases and literature. While the synthesis and conformational analysis of various heterocyclic systems, including some larger rings, have been reported, specific data for this compound remains elusive. researchgate.net

The absence of this foundational research means that key data points required for a theoretical SAR analysis—such as identified biological targets, binding affinities, and the effects of structural modifications on activity—are not available. Therefore, the creation of data tables and the discussion of detailed research findings for the specified subsections are not possible without resorting to speculation.

Future computational and experimental research is necessary to first establish the synthesis, conformational preferences, and potential biological activities of this compound. Once such foundational data is published, it will be possible to conduct the in-depth theoretical SAR studies required to understand its potential applications.

Derivatization Strategies and Structure Property Relationships of 1,4 Oxazocan 5 One Analogues

Design and Synthesis of Substituted 1,4-Oxazocan-5-one Derivatives

The synthesis of eight-membered lactams is a persistent challenge in organic chemistry. tandfonline.com However, several modern synthetic strategies can be proposed for the construction and subsequent derivatization of the this compound core.

Plausible Synthetic Routes:

Intramolecular Cyclization: A direct approach involves the cyclization of a linear precursor. For example, a suitably protected 3-((2-aminoethyl)oxy)propanoic acid derivative could be cyclized to form the lactam ring. Transition-metal-catalyzed intramolecular reactions are powerful tools for forming such medium-sized rings. mdpi.com Electrochemical methods, which can operate under metal-free conditions, also offer a modern alternative for intramolecular C-H amination to form heterocyclic rings. nih.gov

Beckmann Rearrangement: A classic and highly effective method for synthesizing lactams is the Beckmann rearrangement of a corresponding ketoxime. nih.govslideshare.net This strategy would involve the synthesis of 1,4-oxazocanan-5-one, conversion to its oxime, and subsequent acid-catalyzed rearrangement to yield this compound. This method has been successfully applied to generate various benzo-fused seven- and eight-membered lactams under mild conditions. tandfonline.comtandfonline.com

Ring Expansion: Cascade reactions that facilitate ring expansion offer another powerful route. For instance, a conjugate addition/ring expansion (CARE) sequence starting from a smaller, more accessible lactam could be envisioned to build the eight-membered ring system. nih.govresearchgate.net

Derivatization Strategies:

Once the core scaffold is obtained, derivatization can be employed to modulate its properties. The this compound ring offers multiple sites for functionalization, including the lactam nitrogen (N-4) and various carbon positions (C-2, C-3, C-6, C-7, C-8). Drawing inspiration from work on the related 1,5-oxazocane scaffold, versatile intermediates such as those containing ketone or alkene handles could be synthesized, allowing for a wide array of subsequent modifications to install key functional groups like alcohols, amines, and carboxyl moieties. digitellinc.com

| Position | Synthetic Strategy | Potential Functional Groups (R) | Reference for Analogy |

|---|---|---|---|

| N-4 (Lactam Nitrogen) | N-Alkylation or N-Arylation | Alkyl, Aryl, Benzyl, Acyl | nih.gov |

| C-2/C-3 (Ether side) | Functionalized starting materials for cyclization | Alkyl, Aryl, Hydroxyl | digitellinc.com |

| C-6/C-8 (α to Carbonyl) | α-Functionalization of the lactam | Halogens, Alkyl | acs.org |

| C-7 (β to Carbonyl) | Functionalized starting materials or ring opening/closing | Fluorine, Hydroxyl, Amino | digitellinc.com |

Bioisosteric Modifications of the this compound Ring System

Bioisosteric replacement is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties by substituting molecular fragments with others that have similar physical or chemical characteristics. drughunter.com The this compound scaffold contains two key features amenable to bioisosteric modification: the lactam (an endocyclic amide) and the ether oxygen.

Lactam Bioisosteres:

The amide bond is often a site of metabolic instability. Replacing the lactam moiety with more robust heterocyclic rings is a common and effective strategy. drughunter.com

Five-Membered Heterocycles: Rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles are well-established amide bioisosteres. drughunter.comhyphadiscovery.com These replacements can mimic the hydrogen bonding capabilities of the amide while improving metabolic stability. For example, the replacement of a lactam with a triazole in the development of alprazolam successfully addressed issues with long-lived active metabolites seen with its predecessor, diazepam. hyphadiscovery.com

Thioamides: The direct replacement of the carbonyl oxygen with sulfur to form a thio-lactam is a classical bioisosteric modification. Thioamides possess a longer C=S bond and exhibit altered hydrogen bond donor/acceptor properties compared to amides. hyphadiscovery.com

Other Ring Modifications:

Ether Oxygen Replacement: The oxygen atom at the 1-position can be replaced with other heteroatoms to alter the ring's electronic properties, polarity, and potential for hydrogen bonding. A sulfur atom would yield the corresponding 1,4-thiazocan-5-one , while a protected nitrogen atom would produce a 1,4-diazocan-5-one derivative.

Homologous Isosteres: The 1,5-oxazocane ring system can be considered a homologous isostere of smaller, well-known platforms like morpholine. digitellinc.com Similarly, modifying the ring size of the this compound scaffold (e.g., to a seven- or nine-membered ring) represents another valid design strategy to alter the conformation and vector positioning of substituents.

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference for Analogy |

|---|---|---|---|

| Lactam (Amide) | 1,2,4-Oxadiazole / 1,3,4-Oxadiazole | Improved metabolic stability | hyphadiscovery.comnih.gov |

| Lactam (Amide) | 1,2,4-Triazole | Altered metabolic profile, modified basicity | drughunter.comhyphadiscovery.com |

| Lactam (Amide) | Thio-lactam (Thioamide) | Modified H-bonding, altered electronics | hyphadiscovery.com |

| Ether Oxygen | Sulfur (Thia-ether) | Increased lipophilicity, modified geometry | N/A |

| Ether Oxygen | Nitrogen (Amine) | Introduces basic center, H-bond donor | N/A |

Impact of Substituent Effects on Chemical Reactivity and Stability

Substituents introduced onto the this compound core can profoundly influence its chemical reactivity, metabolic stability, and physicochemical properties through steric and electronic effects.

The reactivity of the lactam bond towards hydrolysis is a key consideration. N-substitution with an electron-withdrawing group (e.g., an acyl group) would decrease the electron density of the nitrogen and could make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect.

Metabolic stability is another critical property. Studies on hydrogen atom transfer (HAT) reactions have shown that medium-sized rings can exhibit greater stability towards oxidative degradation compared to smaller rings. acs.org Specifically, the reactivity of C-H bonds alpha to the nitrogen in an 8-membered lactam was found to be significantly lower than in 5- or 6-membered rings, a phenomenon attributed to poorer hyperconjugative overlap in the more flexible larger ring. acs.org This suggests the this compound core may possess inherent metabolic stability advantages.

Strategic placement of substituents can further enhance this stability. For example, fluorination can be used to block sites of metabolism. In the analogous 1,5-oxazocane system, the introduction of a gem-difluoro group was explored to modulate the basicity of the heterocyclic core, a key parameter for tuning pharmacokinetic profiles. digitellinc.com

| Substitution Pattern | Example Substituent | Expected Impact on Properties | Reference for Principle |

|---|---|---|---|

| N-Acylation | -C(O)CH₃ | Decreases nitrogen basicity; may increase susceptibility to hydrolysis. | nih.gov |

| C-Alkylation | -CH₃, -CH₂CH₃ | Increases lipophilicity (LogP); provides steric bulk. | nih.gov |

| C-Fluorination | -F, -CF₃ | Blocks metabolic oxidation; modulates pKa; increases lipophilicity. | digitellinc.comu-tokyo.ac.jp |

| C-Hydroxylation | -OH | Increases polarity and aqueous solubility; provides H-bonding site. | digitellinc.com |

Molecular Design Principles for Oxazocane-Containing Ligands

The design of ligands for biological targets is increasingly moving towards molecules with greater three-dimensional (3D) complexity to improve selectivity and pharmacological properties. Saturated heterocycles are ideal scaffolds in this context, as they offer defined stereochemistry and vectoral exits for substituents, moving away from the "flatland" of traditional aromatic compounds. researchgate.net

The this compound scaffold embodies several key principles for modern molecular design:

Novel 3D Scaffold: As a flexible eight-membered ring, it provides access to a distinct conformational space compared to smaller, more rigid heterocycles or highly flexible acyclic analogues. This unique 3D architecture can be exploited to achieve novel binding interactions with protein targets.

Tunable Physicochemical Properties: As discussed, derivatization allows for the fine-tuning of critical drug-like properties. Strategic substitution can modulate solubility, lipophilicity (LogP), metabolic stability, and the pKa of any incorporated basic or acidic centers, all of which are essential for optimizing a ligand's ADME (absorption, distribution, metabolism, and excretion) profile. digitellinc.com

Scaffold for Pharmacophore Elaboration: The various positions available for substitution act as vectors to which different pharmacophoric elements can be attached. This allows the this compound core to serve as a central scaffold for orienting functional groups in precise 3D arrangements to maximize target engagement.

Constrained Analogue Design: The scaffold can be used to design constrained analogues of known active compounds that exist in more flexible acyclic forms. By locking the key pharmacophoric elements into a specific conformation defined by the oxazocane ring, it may be possible to increase potency and selectivity.

In essence, the this compound ring system should be viewed not as a static entity, but as a versatile and tunable platform for the design of next-generation therapeutic agents. rsc.org

Applications of 1,4 Oxazocan 5 One in Advanced Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds by temporarily attaching a chiral group to a substrate to direct a stereoselective reaction. rsc.orglabinsights.nlsigmaaldrich.com The conformational rigidity and steric profile of the auxiliary are key to inducing high levels of stereocontrol. wikipedia.org

Derivatives of 1,4-Oxazocan-5-one, when synthesized in an enantiomerically pure form, could serve as effective chiral auxiliaries. For instance, substitution at positions C6, C7, or C8 could create a well-defined chiral environment. When this chiral oxazocanone is N-acylated, the resulting enolate can be alkylated or subjected to aldol (B89426) reactions. researchgate.netwilliams.edu The bulky, chiral framework of the oxazocanone ring would shield one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face, thus leading to a diastereomerically enriched product. wikipedia.org After the reaction, the auxiliary can be cleaved, typically by hydrolysis or reduction, and potentially recovered for reuse. wikipedia.org This strategy has been successfully employed with other heterocyclic systems like oxazolidinones, which are well-known as "Evans' auxiliaries". rsc.orgwikipedia.org

Table 1: Potential Asymmetric Reactions Guided by a Chiral this compound Auxiliary

| Reaction Type | Key Reagents | Product Type | Stereochemical Control Mechanism |

| Asymmetric Alkylation | N-Acyl-1,4-oxazocan-5-one, Strong Base (e.g., LDA), Alkyl Halide | α-Substituted Carboxylic Acid Derivative | Steric hindrance from the chiral auxiliary directs the approach of the alkyl halide. |

| Asymmetric Aldol Reaction | N-Acyl-1,4-oxazocan-5-one, Lewis Acid, Aldehyde | β-Hydroxy Carboxylic Acid Derivative | Chelation control involving the Lewis acid and the auxiliary directs the facial selectivity of the aldehyde addition. wikipedia.org |

| Asymmetric Diels-Alder Reaction | N-Acryloyl-1,4-oxazocan-5-one, Diene, Lewis Acid | Chiral Cyclohexene Derivative | The auxiliary blocks one face of the dienophile, guiding the approach of the diene. |

Intermediates in the Synthesis of Complex Chemical Entities

The this compound ring system is a versatile scaffold that can be chemically manipulated to access a variety of more complex molecular architectures, including other heterocyclic systems. researchgate.netnih.gov Its utility as a synthetic intermediate stems from the distinct reactivity of its lactam and ether functionalities.

For example, selective reduction of the amide carbonyl group would yield a cyclic amino ether. Alternatively, ring-opening reactions can be employed. Hydrolysis of the lactam would produce a linear amino acid with an ether linkage in its backbone. Reductive cleavage of the C-O-C ether bond could also provide access to functionalized linear amino alcohols. Such strategies are fundamental in transforming simpler cyclic starting materials into key fragments for the total synthesis of natural products and pharmaceuticals.

Building Blocks for Functional Materials (e.g., Polymers, Supramolecular Assemblies)

The structure of this compound makes it a candidate as a monomer for the synthesis of advanced functional materials.

Polymers: Through cationic ring-opening polymerization (CROP), a process well-documented for related heterocycles like 2-oxazolines, this compound could potentially form novel polyamides or poly(ester-amide)s. rsc.orgresearchgate.netnih.gov The resulting polymers would possess repeating eight-membered ring units or, if the lactam opens, a linear structure with both amide and ether functionalities. These features could impart unique properties such as biodegradability, thermal stability, and specific solvent compatibilities. The properties of these polymers could be further tuned by copolymerizing this compound with other cyclic monomers like lactones or epoxides. researchgate.netmdpi.com

Supramolecular Assemblies: Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions like hydrogen bonding and host-guest interactions. mdpi.comrsc.orgnih.gov The amide group in this compound is an excellent hydrogen bond donor and acceptor. This allows it to participate in self-assembly to form higher-order structures like tapes, sheets, or gels. ugent.be Furthermore, the cyclic structure could act as a host for smaller guest molecules, a principle widely used in drug delivery and sensing applications with macrocycles like cyclodextrins. nih.govnih.gov

Enzyme Inhibition Mechanisms: A Molecular Interaction Perspective

The lactam ring is a common structural motif in many enzyme inhibitors, most notably the β-lactam antibiotics. wikipedia.orgresearchgate.net While direct studies on this compound as an enzyme inhibitor are scarce, its structure provides a basis for designing molecules that could target specific enzymes through various inhibition mechanisms.

Reversible inhibitors bind to enzymes via non-covalent forces and can dissociate, allowing the enzyme to regain activity. portlandpress.com The type of inhibition depends on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.

Competitive Inhibition: A molecule derived from this compound could be designed to mimic the natural substrate of an enzyme. It would compete for binding at the enzyme's active site, thereby preventing the substrate from binding. libretexts.org In this scenario, the inhibitor's effectiveness can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: A this compound derivative could bind to an allosteric site (a site other than the active site) on the enzyme. This binding event would induce a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. portlandpress.com

Uncompetitive Inhibition: This less common mechanism involves the inhibitor binding only to the pre-formed enzyme-substrate (ES) complex. nih.gov This type of inhibitor becomes more effective as the substrate concentration increases.

Mixed-type Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). portlandpress.com

Table 2: Characteristics of Reversible Enzyme Inhibition Mechanisms

| Inhibition Type | Binds To | Effect on Vmax | Effect on apparent Km |

| Competitive | Free Enzyme | No change | Increases |

| Non-competitive | Enzyme or ES complex | Decreases | No change |

| Uncompetitive | ES complex | Decreases | Decreases |

| Mixed-type | Enzyme or ES complex | Decreases | Increases or Decreases |

Source: Adapted from references portlandpress.com and nih.gov.

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, leading to permanent inactivation. nih.gov

Irreversible Inhibition: The this compound scaffold could be functionalized with a reactive electrophilic group (a "warhead"). This group could react with a nucleophilic amino acid residue (like serine or cysteine) in the active site of a target enzyme, forming a stable covalent bond. wikipedia.orgresearchgate.net

Mechanism-Based Inhibition: Also known as "suicide inhibition," this is a more sophisticated approach where the inhibitor is designed to be unreactive on its own. nih.gov However, upon binding to the target enzyme's active site, the enzyme's own catalytic machinery processes the inhibitor, converting it into a highly reactive species that then irreversibly inactivates the enzyme. nih.gov For example, a strategically modified this compound derivative might undergo an enzyme-catalyzed ring-opening or rearrangement that exposes a reactive group.

To understand and quantify the interaction between an inhibitor and an enzyme, detailed kinetic studies are essential. nih.gov These experiments involve measuring the rate of the enzymatic reaction under varying concentrations of both the substrate and the inhibitor.

The data are often analyzed using graphical methods, such as the Linewaver-Burk plot, which can help distinguish between different types of reversible inhibition. embrapa.br Key parameters derived from these analyses include:

Ki (Inhibition Constant): This value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency for reversible inhibitors. A lower Ki indicates a more potent inhibitor. nih.gov

IC50: The concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. portlandpress.com

kinact and KI: For irreversible, time-dependent inhibitors, these parameters describe the maximum rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI). portlandpress.com

By systematically analyzing these kinetic parameters, researchers can elucidate the precise mechanism of action for a potential drug candidate based on the this compound scaffold. nih.govembrapa.br

Emerging Trends and Future Directions in 1,4 Oxazocan 5 One Research

The field of heterocyclic chemistry is continually evolving, driven by the pursuit of novel molecular architectures with unique properties. Within this landscape, 1,4-Oxazocan-5-one, an eight-membered lactam containing both oxygen and nitrogen heteroatoms, represents a scaffold of growing interest. As researchers push the boundaries of chemical synthesis and analysis, several emerging trends are poised to accelerate the exploration of this compound and its derivatives. These future directions focus on leveraging computational power, developing more sophisticated synthetic tools, applying real-time analytical techniques, and gaining deeper theoretical understanding of the molecule's behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.